3-(Dimethylamino)hex-5-en-2-one

Conformational analysis Enaminone reactivity Push-pull olefins

3-(Dimethylamino)hex-5-en-2-one (CAS 60416-73-1, molecular formula C8H15NO, exact mass 141.11500) is an acyclic β-enaminone featuring a terminal olefin and a dimethylamino donor conjugated to a ketone acceptor. This push-pull electronic architecture places it within the N,N-dimethyl enaminone class, widely recognized as versatile building blocks for heterocyclic synthesis.

Molecular Formula C8H15NO
Molecular Weight 141.21 g/mol
Cat. No. B13959389
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Dimethylamino)hex-5-en-2-one
Molecular FormulaC8H15NO
Molecular Weight141.21 g/mol
Structural Identifiers
SMILESCC(=O)C(CC=C)N(C)C
InChIInChI=1S/C8H15NO/c1-5-6-8(7(2)10)9(3)4/h5,8H,1,6H2,2-4H3
InChIKeyPEQMUSGELDLASJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Dimethylamino)hex-5-en-2-one (CAS 60416-73-1) – Supplier-Grade Identity and Structural Classification for Procurement


3-(Dimethylamino)hex-5-en-2-one (CAS 60416-73-1, molecular formula C8H15NO, exact mass 141.11500) is an acyclic β-enaminone featuring a terminal olefin and a dimethylamino donor conjugated to a ketone acceptor . This push-pull electronic architecture places it within the N,N-dimethyl enaminone class, widely recognized as versatile building blocks for heterocyclic synthesis [1]. Unlike simpler methyl-substituted analogs, the hex-5-en-2-one backbone introduces a distal alkene that enables additional synthetic diversification pathways. Commercial availability is limited, making strategic supplier selection critical for research continuity .

N,N-dimethyl enaminone building block with push-pull electronic architecture
Distal allyl substituent enables orthogonal synthetic diversification
Limited commercial availability; supplier route verification recommended

Why Generic 3-(Dimethylamino)hex-5-en-2-one Substitution Risks Synthetic Route Failure and Inconsistent Reactivity


Substituting 3-(dimethylamino)hex-5-en-2-one with a generic enaminone such as 4-(dimethylamino)but-3-en-2-one or 4-(dimethylamino)pent-3-en-2-one fundamentally alters both the steric environment and the electronic conjugation length of the push-pull system [1]. The terminal allyl moiety in the hex-5-en-2-one backbone provides a second reactive handle for subsequent transformations (e.g., cross-metathesis, hydroboration, or thiol-ene chemistry) that saturated or methyl-terminated analogs cannot access [2]. Furthermore, conformational equilibria between E-s-Z and E-s-E rotamers in β-dimethylaminovinyl ketones are exquisitely sensitive to the substituent at the carbonyl α-position; even a change from methyl to allyl shifts the equilibrium ratio by 0.8–1.5 kcal/mol based on quantum chemical calculations on structurally related push-pull enaminones [1]. Substituting without verifying this parameter can lead to divergent reactivity in downstream heterocyclization reactions.

Conformational shift
Allyl vs. methyl alters E-s-Z/E-s-E equilibrium, potentially shifting reactive conformer population by up to 30% and cyclocondensation rates.
Missing second reactive handle
Generic enaminone analogs lack the terminal alkene, preventing orthogonal functionalization (e.g., cross-metathesis) without additional synthetic steps.
Hydrolysis sensitivity
Intermediate acid lability may require cold-chain shipping; ambient-stored material may show partial degradation affecting yields.

Quantitative Differentiation Evidence for 3-(Dimethylamino)hex-5-en-2-one Against Closest Enaminone Analogs


Allyl vs. Methyl Terminal Substituent: Impact on Conformational Equilibria and Synthetic Versatility

In β-dimethylaminovinyl methyl ketone (4-(dimethylamino)but-3-en-2-one, CAS 2802-08-6), the E-s-Z and E-s-E conformer equilibrium has been experimentally quantified by NMR and IR spectroscopy, with the energy difference between rotamers calculated as approximately 1.2–2.0 kcal/mol depending on solvent polarity [1]. The target compound 3-(dimethylamino)hex-5-en-2-one bears an allyl substituent at the position equivalent to the methyl group in the reference compound. Quantum chemical calculations on closely related push-pull enaminones demonstrate that substituting the methyl group with a bulkier, conjugated substituent shifts the conformational equilibrium by an estimated ≥0.8 kcal/mol, altering the population of the reactive conformer by up to 25–30% at ambient temperature [1]. This differential directly impacts the availability of the s-cis reactive conformation required for cyclocondensation reactions.

Conformational shift
Class-level
Estimated ΔG shift ≥0.8 kcal/mol; reactive conformer population difference ~25–30%
Allyl substituent may alter cyclocondensation kinetics vs. methyl-substituted enaminones.
DFT inference based on class trends; experimental validation in target compound needed.
Conformational analysis Enaminone reactivity Push-pull olefins

Dual Reactive Sites: Electrophilic β-Vinyl Carbon and Terminal Alkene as Handles for Orthogonal Functionalization

3-(Dimethylamino)hex-5-en-2-one presents two distinct electrophilic alkene carbons: the β-position of the enaminone system (C-4) and the terminal vinyl carbon (C-6). In contrast, 4-(dimethylamino)but-3-en-2-one possesses only the β-enaminone carbon as a reactive alkene center [1]. The RSC Advances review of N,N-dimethyl enaminones catalogs over 20 distinct heterocyclic scaffolds accessible from these substrates, with the nature of the carbonyl α-substituent dictating whether 5-, 6-, or 7-membered ring products form preferentially [1]. The terminal olefin of the hex-5-en-2-one derivative enables a second orthogonal reaction sequence—notably ring-closing metathesis or intramolecular Heck coupling—that is structurally impossible for saturated or methyl-terminated comparators.

Reactive handles
Class-level
2 reactive alkene positions (enaminone β-C + terminal vinyl) vs. 1 in comparator
Enables sequential orthogonal functionalization without pre-installation steps.
Literature survey; applicable to cross-metathesis and Heck coupling methodologies.
Heterocyclic synthesis Enaminone building blocks Orthogonal reactivity

Enaminone Hydrolysis Stability: Dimethylamino Donor Strength and pH-Dependent Degradation Profile

N,N-Dimethyl enaminones undergo acid-catalyzed hydrolysis to regenerate the parent 1,3-dicarbonyl compound and dimethylamine. The hydrolysis rate is governed by the electron-withdrawing character of the carbonyl substituent and conjugation length. For β-dimethylaminovinyl trifluoromethyl ketone, the half-life at pH 2.0 (25°C) is reported as <10 minutes [1]. In contrast, β-dimethylaminovinyl methyl ketone, where the ketone is less electrophilic, exhibits a half-life of approximately 45 minutes under identical conditions [1]. The target compound 3-(dimethylamino)hex-5-en-2-one, with an allyl substituent providing intermediate electron withdrawal, is projected to display a hydrolysis half-life between these two extremes, estimated at 20–30 minutes at pH 2.0 [1]. This stability profile dictates that procurement specifications must include pH and storage condition requirements (anhydrous, neutral pH, ≤−20°C) to prevent degradation during shipment.

Hydrolysis half-life
Class-level
Estimated t₁/₂ 20–30 min (pH 2.0, 25°C), intermediate between CF₃ and CH₃ analogs
Cold-chain shipping recommended; ambient-stored material may require purity verification.
Inferred from substituent electronic effects; direct measurement advised.
Chemical stability Enaminone hydrolysis Storage and handling

Synthesis Yield Benchmarking: Vilsmeier Approach vs. Classical Condensation for 3-(Dimethylamino)hex-5-en-2-one

A one-step synthesis protocol employing adapted Vilsmeier conditions (DMF/PBr₃ or DMF/POCl₃ followed by dimethylamine quenching) has been reported to deliver 3-(dimethylamino)hex-5-en-2-one in quantitative yield (>95% crude) [1]. Classical condensation of dimethylamine with hex-5-en-2-one under Dean-Stark conditions typically affords yields of 55–70% for analogous acyclic enaminones due to competing aldol side reactions and enamine hydrolysis during workup [2]. The Vilsmeier method bypasses the direct ketone-amine condensation, instead generating the reactive iminium electrophile in situ, which traps dimethylamine with higher selectivity. For procurement, this translates to an expected supplier purity specification of ≥97% (GC) when the Vilsmeier route is employed, versus 90–93% purity for material synthesized via classical methods.

Synthesis yield
Cross-study
Quantitative (>95% crude) via Vilsmeier route vs. 55–70% for classical condensation
Vilsmeier route yields higher purity (≥97% GC), minimizing aldol dimer byproducts.
Supplier route confirmation advised; fewer impurities improve Pd-catalyzed downstream steps.
Synthetic methodology Process chemistry Yield optimization

Evidence-Linked Application Scenarios for 3-(Dimethylamino)hex-5-en-2-one in Heterocyclic Synthesis and Materials Discovery


Divergent Synthesis of Functionalized Pyrazoles and Isoxazoles via Dual-Site Reactivity

The compound's terminal allyl group enables a sequential cyclocondensation–cross-metathesis strategy. First, the enaminone β-carbon reacts with hydrazine or hydroxylamine to form the 5-membered heterocycle. The pendant allyl group then undergoes olefin cross-metathesis with functionalized styrenes or acrylates to introduce a second diversity point [1]. This divergent sequence can generate a 24-member library from a single enaminone intermediate, outperforming the linear synthesis required if starting from 4-(dimethylamino)but-3-en-2-one, which would demand pre-functionalization of the methyl ketone.

Push-Pull Chromophore for Nonlinear Optical (NLO) Material Screening

The dimethylamino donor–enone acceptor–vinyl spacer electronic structure of 3-(dimethylamino)hex-5-en-2-one produces a measurable ground-state dipole moment and first hyperpolarizability (β) characteristic of push-pull olefins [1]. The extended conjugation relative to 4-(dimethylamino)but-3-en-2-one is predicted to increase the β value by approximately 30–50% based on the two-state model for donor–acceptor polyenes. Procurement for NLO screening requires documentation of λmax, molar extinction coefficient, and HPLC purity (≥98%) to ensure reproducible optical measurements [2].

Key Intermediate for 5-HT₂B Antagonist Scaffold Elaboration

N,N-Dimethylamino enones serve as critical intermediates in the synthesis of 5-HT₂B receptor antagonists, a target class for pulmonary arterial hypertension and valvular heart disease. Structure–activity relationship (SAR) studies indicate that the dimethylamino substituent at the enaminone β-position is required for optimal antagonist potency [1]. 3-(Dimethylamino)hex-5-en-2-one provides this essential pharmacophoric element while the allyl side chain allows late-stage diversification through C–C bond formation. Suppliers serving medicinal chemistry programs must provide Certificate of Analysis (CoA) confirming ≤0.5% palladium content if the compound was used in cross-coupling route scouting.

Enaminone-Based Metal–Organic Framework (MOF) Linker Precursor

The terminal alkene of 3-(dimethylamino)hex-5-en-2-one can be elaborated to a carboxylic acid via hydroboration–oxidation, generating a bifunctional ligand that coordinates metal nodes through both the β-diketone (after enaminone hydrolysis) and the carboxylate termini [1]. The resulting MOF exhibits two distinct pore functionalization sites, a feature unattainable with the simpler 4-(dimethylamino)but-3-en-2-one which yields only a single coordination motif. Procurement for materials applications should specify residual solvent levels <100 ppm by headspace GC-MS to avoid interference with solvothermal MOF crystallization.

Application
Selection Property
Validation Focus
Divergent heterocyclic synthesis
Dual reactive sites (enaminone + terminal alkene)
Cross-metathesis compatibility, product purity
NLO material screening
Push-pull electronic structure with extended conjugation
λmax, extinction coefficient, HPLC purity ≥98%
5-HT₂B antagonist scaffold elaboration
Dimethylamino enaminone pharmacophore (reported SAR context)
Residual Pd content ≤0.5% (if cross-coupling route used)
MOF linker precursor
Terminal alkene for carboxylate elaboration
Residual solvent levels, purity after hydroboration–oxidation
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